molecular formula C13H14O2 B8488698 4-(2-Methoxy-phenyl)-cyclohex-3-enone

4-(2-Methoxy-phenyl)-cyclohex-3-enone

Cat. No. B8488698
M. Wt: 202.25 g/mol
InChI Key: MAXVKKKVYGJYIW-UHFFFAOYSA-N
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Patent
US06037354

Procedure details

To a suspension of palladium on carbon (3.75 g, 25% wt) in 200 mL ethylacetate was added a 1:2 mixture of 4-(2-Methoxy-phenyl)-cyclohex-3-enone and 4-(2-Methoxy-phenyl)-cyclohex-2-enone (15 g, 75.0 mmol) under argon. The suspension was stirred under a hydrogen at 1 atm. for 6.5 h, filtered through celite, concentrated in vacuo, and crystallized from ethylacetate to give 4-(2-Methoxy-phenyl)-cyclohexanone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(2-Methoxy-phenyl)-cyclohex-2-enone
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
3.75 g
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[CH2:14][CH2:13][C:12](=[O:15])[CH2:11][CH:10]=1.COC1C=CC=CC=1C1CCC(=O)C=C1>[Pd].C(OC(=O)C)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH:9]1[CH2:14][CH2:13][C:12](=[O:15])[CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC=C1)C1=CCC(CC1)=O
Name
4-(2-Methoxy-phenyl)-cyclohex-2-enone
Quantity
15 g
Type
reactant
Smiles
COC1=C(C=CC=C1)C1C=CC(CC1)=O
Step Two
Name
Quantity
3.75 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
The suspension was stirred under a hydrogen at 1 atm. for 6.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
crystallized from ethylacetate

Outcomes

Product
Details
Reaction Time
6.5 h
Name
Type
product
Smiles
COC1=C(C=CC=C1)C1CCC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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